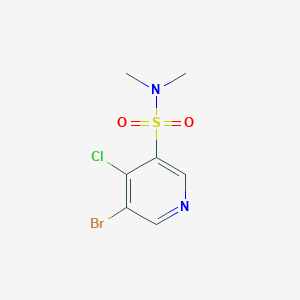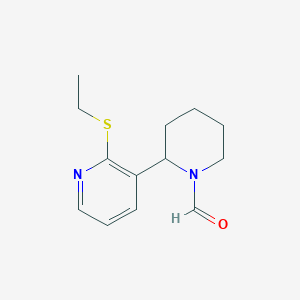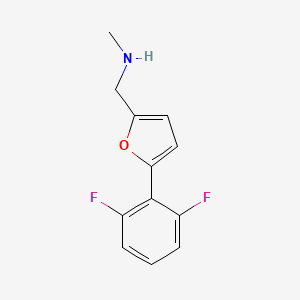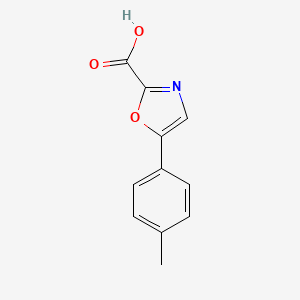
(5-(3,4-Difluorophenyl)furan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3,4-Difluorophenyl)furan-2-yl)methanamine: is an organic compound with the molecular formula C11H9F2NO and a molecular weight of 209.19 g/mol This compound features a furan ring substituted with a 3,4-difluorophenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Difluorophenyl)furan-2-yl)methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenyl halide and a furan derivative.
Attachment of the methanamine group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methanamine group, converting it to different amine derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : (5-(3,4-Difluorophenyl)furan-2-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: : The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways .
Medicine: : Research into the medicinal applications of this compound includes its potential use as a therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties .
Industry: : In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes .
Wirkmechanismus
The mechanism by which (5-(3,4-Difluorophenyl)furan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(3,4-Difluorophenyl)furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-(3,4-Difluorophenyl)furan-2-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
(5-(3,4-Difluorophenyl)furan-2-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness: : (5-(3,4-Difluorophenyl)furan-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the methanamine group allows for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H9F2NO |
|---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
[5-(3,4-difluorophenyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H9F2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H,6,14H2 |
InChI-Schlüssel |
DGBGDIWBIFKBER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)



![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)





![rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11815436.png)
![4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B11815456.png)

